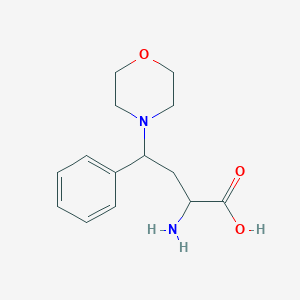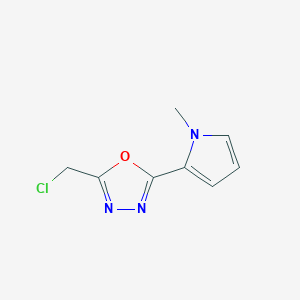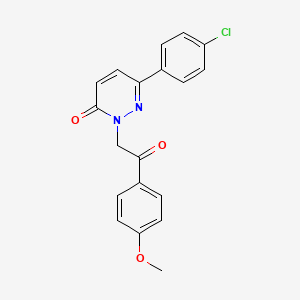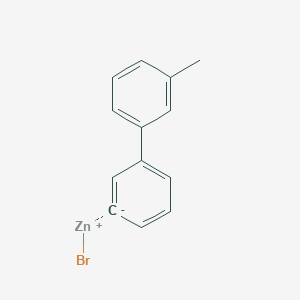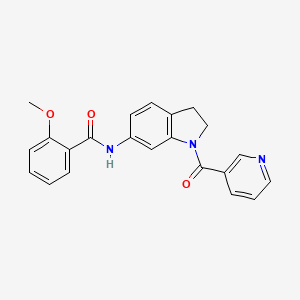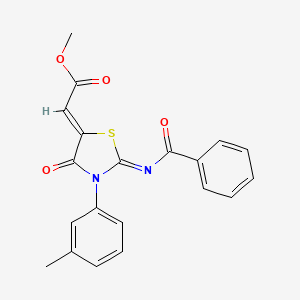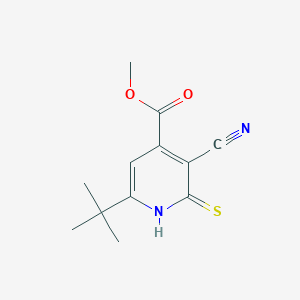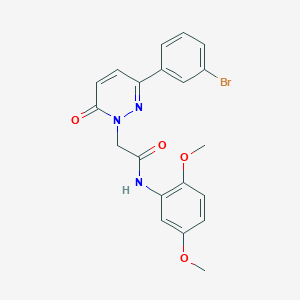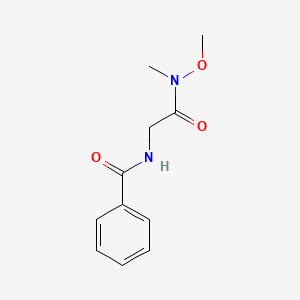
N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide is a compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a benzamide core with a methoxy(methyl)amino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. For this compound, the use of a superior and recoverable catalyst, such as diatomite earth@IL/ZrCl4, is preferred due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in cellular processes. For instance, benzamides are known to exhibit antiplatelet activity by inhibiting specific enzymes involved in platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzamide
- N-methoxy-N-methylbenzamide
- N-benzimidazol-2yl benzamide
Uniqueness
N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to other benzamides, this compound exhibits enhanced antioxidant and antibacterial activities .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C11H14N2O3/c1-13(16-2)10(14)8-12-11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,15) |
InChI Key |
PZCRKBIILYZWJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


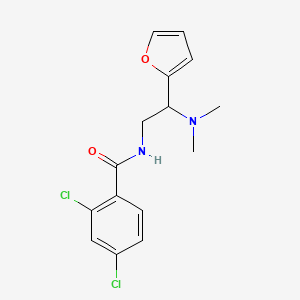
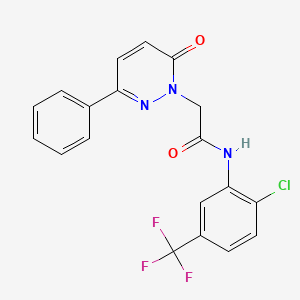
![3-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14876753.png)
![9-(4-Butoxyphenyl)-3-((3,4-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14876758.png)

![2-(BenZo[d][1,3]dioxol-5-yl)cyclopentanol](/img/structure/B14876766.png)
